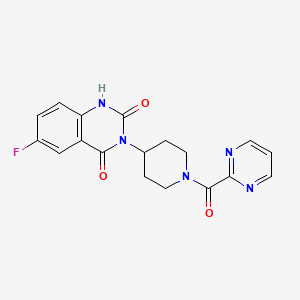![molecular formula C9H8N4O3 B2689016 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902312-82-7](/img/structure/B2689016.png)
1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are involved in the formation of DNA and RNA, energy transfer, and protein synthesis .
Molecular Structure Analysis
The molecular structure of “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would likely involve a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. The “1,7-dimethyloxazolo” part suggests additional rings attached to the purine core .Chemical Reactions Analysis
The chemical reactions involving “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on the specific conditions and reagents used. Purine derivatives can undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its specific molecular structure. In general, purine derivatives are often solid at room temperature and have high solubility in water .Aplicaciones Científicas De Investigación
Structure-Activity Relationships
A study explored the structure-activity relationships of novel arylpiperazinylalkyl purine-2,4-diones, including variants similar to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus showed higher affinity values than their counterparts, suggesting specific structural modifications could enhance receptor affinity and selectivity, potentially leading to antidepressant and anxiolytic agents (Zagórska et al., 2015).
Molecular Studies
Research on mesoionic purinone analogs, including compounds related to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, showed that these compounds predominantly exist in a specific tautomeric form and undergo hydrolytic ring-opening reactions. Such studies are crucial for understanding the chemical behavior and potential therapeutic applications of these compounds (Coburn & Taylor, 1982).
Pharmacological Evaluation
Evaluations of imidazo[2,1-f]purine-2,4-dione derivatives for their anxiolytic and antidepressant activities revealed that specific derivatives, including those structurally related to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, show promise as pharmacological agents. The research underscores the importance of structural modification in enhancing therapeutic efficacy (Zagórska et al., 2009).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
A study focused on synthesizing and evaluating the biological activities of tricyclic triazino and triazolo[4,3-e]purine derivatives, structurally akin to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. These compounds displayed varying degrees of anticancer, anti-HIV-1, and antimicrobial activities, highlighting their potential as multifaceted therapeutic agents (Ashour et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-4-3-13-5-6(10-9(13)16-4)12(2)8(15)11-7(5)14/h3H,1-2H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMWGPVJJVDQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688934.png)
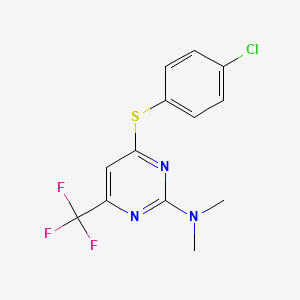
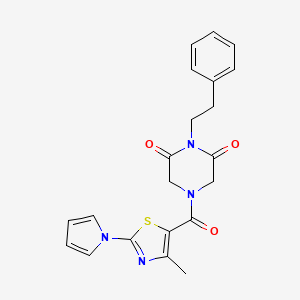



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2688944.png)
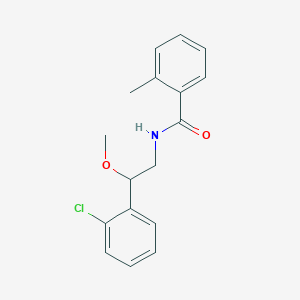
![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)
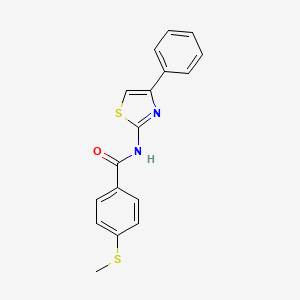
![5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2688952.png)
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B2688954.png)
